N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
N'-[(2-Methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS: 899974-45-9) is a synthetic organic compound with the molecular formula C₁₄H₁₅N₃O₄ and a molecular weight of 289.29 g/mol . Its structure comprises:
- A 2-methoxybenzyl group (N'-[(2-methoxyphenyl)methyl]) linked to an ethanediamide backbone.
- A 5-methyl-1,2-oxazol-3-yl substituent attached to the opposing nitrogen of the diamide.
This compound belongs to the sulfonamide-adjacent class of heterocyclic molecules, with structural motifs common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-7-12(17-21-9)16-14(19)13(18)15-8-10-5-3-4-6-11(10)20-2/h3-7H,8H2,1-2H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMDFYMYKITNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide interacts with its targets, ERK1/2, by inhibiting their activity. This inhibition disrupts the MAP kinase pathway, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to decreased cell proliferation and survival.
Result of Action
The inhibition of ERK1/2 and the disruption of the MAP kinase pathway by N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can lead to decreased cell proliferation and survival. This makes the compound a potential candidate for antineoplastic activity , which means it could be used in the treatment of cancer.
Biological Activity
N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates both methoxyphenyl and oxazole functional groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features an ethanediamide backbone that facilitates interactions with various biological targets. The presence of the methoxy group and the oxazole ring contributes to its diverse biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| LogP | 2.546 |
| Polar Surface Area | 52.542 Ų |
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : The compound may interact with cellular pathways involved in proliferation and apoptosis.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of cytokine production.
- Antimicrobial Effects : The oxazole ring is known for its antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Anticancer Studies : A study involving MCF-7 breast cancer cells demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways . This suggests that this compound may have similar effects.
- Metabolomic Analysis : Research has shown that exposure to xenobiotic mixtures can alter metabolomic profiles in cells. The presence of compounds like this compound in such mixtures may contribute to significant changes in metabolic pathways related to oxidative stress and cell cycle regulation .
- Pharmacological Screening : In silico studies and preliminary pharmacological screenings indicate that this compound may serve as a lead in drug development due to its favorable binding properties with various biological targets.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(2-methoxyphenyl)-5-methylisoxazolecarboxamide | Structure | Potential anti-inflammatory activity |
| N-[2-hydroxypropyl]-3-methylindole derivatives | Structure | Known for anticancer properties |
| N'-(furan-2-yl)-N-(5-methylisoxazol)-derivatives | Structure | Exhibits antiviral activity |
The combination of functional groups in this compound enhances its efficacy compared to these analogous compounds.
Comparison with Similar Compounds
Structural Comparison with NBOMe Derivatives
NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) feature a 2-methoxybenzyl group linked to a phenethylamine core, contrasting with the diamide backbone of the target compound. Key differences include:
Comparison with Sulfonamide-Based Ligands
Sulfonamide derivatives, such as 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide , share the 5-methylisoxazole moiety but differ in their sulfonamide linkage and aromatic substituents:
The dihydroxybenzylidene group in the sulfonamide ligand enhances metal-chelating capacity, a feature absent in the target compound due to its methoxy substituent .
Agrochemical Analogues
The N-(2-methoxyphenyl)methyl group is prevalent in herbicides such as alachlor and dimethenamid . However, these compounds typically feature chloroacetamide cores instead of ethanediamide:
| Feature | Target Compound | Alachlor (CAS: 15972-60-8) |
|---|---|---|
| Core Structure | Ethanediamide | Chloroacetamide |
| Substituents | 5-Methylisoxazole | 2,6-Diethylphenyl, methoxymethyl |
| Application | Not reported | Herbicide (acetyl-CoA carboxylase inhibitor) |
The 5-methylisoxazole group in the target compound may confer resistance to metabolic degradation, a trait exploited in sulfonamide antibiotics like sulfamethoxazole .
Key Research Findings and Data
Structural Insights from Crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
